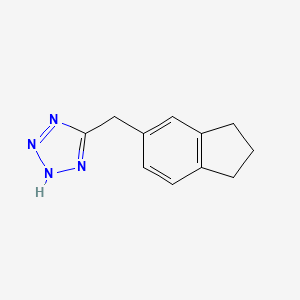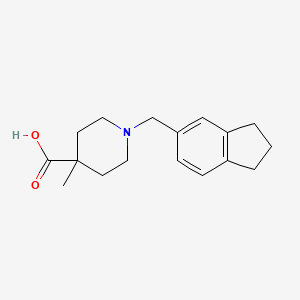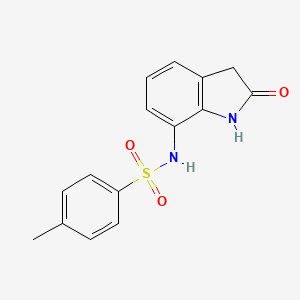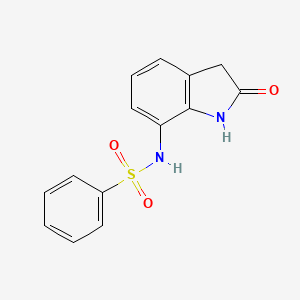
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid, also known as DBIBP, is a novel compound that has shown potential in various scientific research applications. It belongs to the class of pyrrole-2-carboxylic acid derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid is not fully understood, but studies suggest that it inhibits the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its potential as a cancer therapy. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation of using 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid. One direction is to further investigate its mechanism of action and its potential as a cancer therapy. Another direction is to explore its potential as a treatment for inflammatory and neurodegenerative diseases. Additionally, future research could focus on improving the solubility of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid to enhance its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves a multi-step process that includes the condensation of 2,3-dihydro-1-benzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction with ammonia to form 2,3-dihydro-1-benzofuran-3-amine. The amine is then reacted with chlorosulfonic acid to form the sulfonamide intermediate, which is further reacted with pyrrole-2-carboxylic acid to form 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-13(17)10-5-8(6-14-10)21(18,19)15-11-7-20-12-4-2-1-3-9(11)12/h1-6,11,14-15H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYDVZZFPVTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)NS(=O)(=O)C3=CNC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)



![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)




